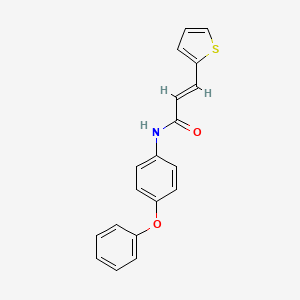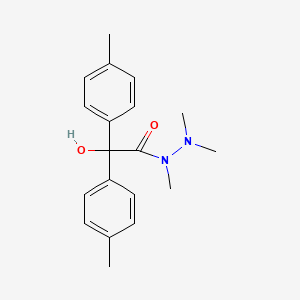methanone](/img/structure/B5779589.png)
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone, also known as PTM, is a novel compound that has gained attention in the scientific community due to its potential for various applications. PTM belongs to the class of indole-based compounds and has been found to possess unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to induce the expression of pro-apoptotic proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have a range of biochemical and physiological effects. Studies have shown that [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone can induce cell cycle arrest and apoptosis in cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone in lab experiments is its specificity for cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone's limited solubility in water can pose challenges in certain experimental settings. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone.
Future Directions
There are several future directions for research on [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone. One area of interest is the development of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone-based therapies for cancer treatment. Further studies are needed to optimize the dosing and delivery methods of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone to maximize its therapeutic potential. Additionally, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of other diseases, such as neurodegenerative disorders. Further research is needed to explore these potential applications of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone.
In conclusion, [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone is a novel compound that has shown promise in various scientific research applications, particularly in the field of cancer research. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential for therapeutic applications.
Synthesis Methods
The synthesis of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone involves the reaction between 2-thiophenecarboxaldehyde and 1-(2-phenoxyethyl)indole-3-carbaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone with good purity.
Scientific Research Applications
[1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has been studied extensively for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has anti-cancer properties and can induce apoptosis in cancer cells. [1-(2-phenoxyethyl)-1H-indol-3-yl](2-thienyl)methanone has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
[1-(2-phenoxyethyl)indol-3-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2S/c23-21(20-11-6-14-25-20)18-15-22(19-10-5-4-9-17(18)19)12-13-24-16-7-2-1-3-8-16/h1-11,14-15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGBDADOXIMMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-phenoxyethyl)-1H-indol-3-yl](thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)

![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)
![1-[3-(1-azepanylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5779531.png)
![N-[4-(aminocarbonyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5779536.png)
![2-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B5779539.png)
![2-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B5779545.png)


![2-[(2-methylbenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5779567.png)
![4-(butyrylamino)-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5779569.png)


![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)